
Deoxyartemisinin
Vue d'ensemble
Description
La désoxyartémisinine est un dérivé de l'artémisinine, un composé extrait de la plante Artemisia annua. Contrairement à l'artémisinine, la désoxyartémisinine n'a pas la structure de pont peroxyde, qui est une caractéristique clé de l'activité antipaludique de l'artémisinine. La désoxyartémisinine a montré un potentiel dans diverses activités biologiques, notamment des propriétés anti-inflammatoires et anti-ulcéreuses .
Mécanisme D'action
Target of Action
Deoxyartemisinin, a derivative of artemisinin, primarily targets the mitochondria of malarial parasites . The mitochondria play a crucial role in executing the action of artemisinin and its derivatives .
Mode of Action
This compound interacts with its target, the malarial mitochondria, by inducing a rapid and dramatic production of reactive oxygen species (ROS) . Unlike artemisinin and its other derivatives, this compound lacks an endoperoxide bridge, which plays a key role in their inhibitory action .
Biochemical Pathways
This compound is part of the artemisinin biosynthetic pathway, which is initiated by the enzyme Amorpha-4,11-diene synthase (ADS) . This pathway is crucial for the emergence of the specialized artemisinin biosynthetic pathway in the species Artemisia annua .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The oral bioavailability of this compound is calculated to be 1.60 ± 0.317%, which is significantly lower than that of artemisinin (12.2 ± 0.832%) . This suggests that the absence of the peroxide bridge in this compound might decrease its absorption rate in the gastrointestinal tract .
Result of Action
The primary result of this compound’s action is the inhibition of malarial growth . This differentiates it from other artemisinin derivatives, which induce ROS production and depolarization in malarial mitochondria .
Action Environment
The action of this compound, like other artemisinin derivatives, can be influenced by environmental factors. For instance, the addition of an iron chelator can drastically reduce the activity of the mitochondrial electron transport chain (ETC) and mitigate the ROS production induced by artemisinin .
Analyse Biochimique
Biochemical Properties
Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in this compound, plays a crucial role in these interactions .
Cellular Effects
This compound has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in this compound may influence its cellular effects.
Molecular Mechanism
The precise molecular mechanism of action of this compound remains controversial . It is known that the absence of the endoperoxide bridge in this compound results in it having no effect on membrane potential or ROS production in malarial mitochondria .
Temporal Effects in Laboratory Settings
It has been suggested that the absence of the endoperoxide bridge in this compound may influence its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of this compound is significantly lower than that of Artemisinin .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in this compound may influence its interactions with enzymes and cofactors in these pathways .
Transport and Distribution
It is known that this compound lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.
Subcellular Localization
It is known that this compound lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La désoxyartémisinine peut être synthétisée à partir de l'artémisinine par un processus de réduction qui élimine le pont peroxyde. La réduction est généralement effectuée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées pour garantir l'élimination sélective du groupe peroxyde .
Méthodes de production industrielle : La production industrielle de la désoxyartémisinine implique l'extraction de l'artémisinine de l'Artemisia annua, suivie de sa réduction chimique. Le processus nécessite un contrôle minutieux des conditions de réaction pour maintenir l'intégrité de la structure de l'artémisinine tout en éliminant le pont peroxyde. Des progrès en biosynthèse utilisant des micro-organismes comme Escherichia coli et Saccharomyces cerevisiae ont également été explorés pour produire plus efficacement l'artémisinine et ses dérivés .
Analyse Des Réactions Chimiques
Types de réactions : La désoxyartémisinine subit diverses réactions chimiques, notamment :
Oxydation : La désoxyartémisinine peut être oxydée pour former différents dérivés, bien que l'absence de pont peroxyde limite les types de réactions d'oxydation par rapport à l'artémisinine.
Réduction : Une réduction supplémentaire de la désoxyartémisinine peut conduire à la formation de dérivés plus réduits.
Substitution : La désoxyartémisinine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes ou les groupes alkyles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de désoxyartémisinine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .
4. Applications de la recherche scientifique
Chimie : Elle sert de précurseur pour la synthèse d'autres dérivés et analogues de l'artémisinine.
Médecine : Bien qu'elle ne possède pas la puissante activité antipaludique de l'artémisinine, les autres activités biologiques de la désoxyartémisinine en font un sujet d'intérêt pour le développement de nouveaux agents thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action de la désoxyartémisinine diffère de celui de l'artémisinine en raison de l'absence de pont peroxyde. La désoxyartémisinine ne produit pas d'espèces réactives de l'oxygène dans les mitochondries des paludéens, ce qui est un mécanisme clé de l'activité antipaludique de l'artémisinine. Au lieu de cela, les effets biologiques de la désoxyartémisinine sont probablement médiés par d'autres cibles et voies moléculaires, telles que les voies anti-inflammatoires .
Composés similaires :
Artésmisinine : Contient un pont peroxyde et est un puissant agent antipaludique.
10-Désoxyartémisinine : Conserve le pont peroxyde mais n'a pas le groupe céto en position 10, montrant de forts effets antipaludiques.
Dihydroartémisinine : Une forme réduite de l'artémisinine avec une puissante activité antipaludique.
Unicité : La désoxyartémisinine est unique en ce qu'elle n'a pas de pont peroxyde, ce qui modifie considérablement son activité biologique par rapport à l'artémisinine et à ses autres dérivés. Cette différence structurelle rend la désoxyartémisinine moins efficace en tant qu'agent antipaludique, mais ouvre des possibilités d'autres applications thérapeutiques .
Applications De Recherche Scientifique
Antimalarial Activity
Deoxyartemisinin exhibits significant antimalarial properties, making it a crucial candidate in malaria treatment. Research indicates that this compound's effectiveness against Plasmodium falciparum—the parasite responsible for the most severe form of malaria—rivals that of traditional artemisinin derivatives.
Pharmacokinetics and Bioavailability
A study evaluating the pharmacokinetic properties of this compound found that its oral bioavailability is approximately 1.60% , significantly lower than that of artemisinin, which is about 12.2% . This difference in bioavailability highlights the need for further research to enhance the delivery and efficacy of this compound in clinical settings.
Compound | Oral Bioavailability (%) |
---|---|
Artemisinin | 12.2 |
This compound | 1.60 |
Anticancer Potential
Recent studies have explored the anticancer effects of this compound, particularly its ability to inhibit tumor growth and angiogenesis. For instance, this compound has been shown to induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent.
Case Study: Colorectal Cancer
In vitro studies have indicated that this compound can reduce cell viability in colorectal cancer models significantly. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to increased cancer cell death .
Anti-inflammatory and Anti-ulcer Activities
This compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers and promoting ulcer healing in animal models.
Formulation Development
Research efforts are ongoing to improve the formulation of this compound to enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being studied to facilitate better absorption and targeted delivery .
Formulation Type | Description |
---|---|
Nanoparticles | Enhance solubility and bioavailability |
Liposomes | Targeted delivery to specific tissues |
Comparaison Avec Des Composés Similaires
Artemisinin: Contains a peroxide bridge and is a potent antimalarial agent.
10-Deoxoartemisinin: Retains the peroxide bridge but lacks the 10-position keto group, showing strong antimalarial effects.
Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.
Uniqueness: Deoxyartemisinin is unique in that it lacks the peroxide bridge, which significantly alters its biological activity compared to artemisinin and its other derivatives. This structural difference makes this compound less effective as an antimalarial agent but opens up potential for other therapeutic applications .
Activité Biologique
Deoxyartemisinin, a derivative of artemisinin, has garnered attention for its biological activities, particularly in the context of antimicrobial and antimalarial properties. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Overview of this compound
This compound is primarily derived from Artemisia annua L., the plant source of artemisinin, which is widely used for treating malaria. The compound exhibits a range of biological activities, including antimicrobial effects against various pathogens.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Studies
Recent research has demonstrated that this compound possesses significant antimicrobial properties. A study reported the following MIC values against Mycobacterium smegmatis:
Compound | MIC (µg/mL) |
---|---|
This compound | 500 |
Artemisinic acid | 250 |
Synergistic combination (this compound + Artemisinic acid) | 125 |
The combination of this compound with artemisinic acid showed a synergistic effect, reducing the MIC by fourfold when assessed using a checkerboard assay (FICI = 0.5) . This indicates that this compound can enhance the efficacy of other compounds against mycobacterial strains.
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects appears to involve binding to specific mycobacterial targets. Computational docking studies have indicated that this compound binds effectively to several mycobacterial enzymes, including MtDprE1 and MtInhA, suggesting a potential pathway for its action against mycobacterial infections .
Antimalarial Activity
This compound has also been evaluated for its antimalarial properties. A study conducted on Plasmodium falciparum demonstrated that this compound exhibits comparable antimalarial activity to artemisinin derivatives. The half-maximal inhibitory concentration (IC50) values for various derivatives are summarized below:
Compound | IC50 (nM) |
---|---|
This compound | 6 - 223 |
Artemisinin | Similar range |
This suggests that this compound retains potent activity against malaria parasites and could be a viable candidate for further pharmacological development .
Anti-inflammatory and Other Biological Activities
Beyond its antimicrobial and antimalarial properties, this compound has been noted for anti-inflammatory and antiulcer activities. These effects may be attributed to its ability to modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Case Study: Synergistic Effects with Other Compounds
In a notable case study involving the combination of this compound and artemisinic acid against Staphylococcus aureus, results indicated that the combination therapy significantly reduced bacterial viability compared to either compound alone. The study highlighted the importance of exploring combinations of natural products to enhance therapeutic efficacy .
Research Findings on Bioavailability
A comparative study on the oral bioavailability of artemisinin and its derivatives found that this compound exhibited favorable pharmacokinetic properties, suggesting it may be more effective when administered orally compared to other derivatives . Such findings are crucial for developing practical treatment regimens utilizing this compound.
Propriétés
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72826-63-2 | |
Record name | Deoxyartemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyartemisinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DEOXYARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making this compound less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, this compound may exert its effects through alternative mechanisms, warranting further investigation. []
A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.
A: The molecular formula of this compound is C15H24O4, and its molecular weight is 268.35 g/mol. []
A: Researchers employ a range of spectroscopic techniques to elucidate the structure of this compound, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into this compound. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for this compound production.
A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate this compound and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.
A: Studies exploring the structure-activity relationship (SAR) of this compound and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.
A: Formulating this compound presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.
A: The oral bioavailability of this compound (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of this compound.
A: Both Artemisinin and this compound undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.
A: this compound's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.
A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.
A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify this compound and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]
A: While this compound demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.